molecular formula C9H14O B1266384 1-Bicyclo[2.2.1]hept-2-ylethanone CAS No. 58654-66-3

1-Bicyclo[2.2.1]hept-2-ylethanone

Cat. No.: B1266384
CAS No.: 58654-66-3
M. Wt: 138.21 g/mol
InChI Key: NDZIFIKZHLSCFR-UHFFFAOYSA-N
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Description

1-Bicyclo[2.2.1]hept-2-ylethanone, also known by its IUPAC name, is a bicyclic ketone with the molecular formula C9H14O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a ketone functional group at the second position. It is a versatile compound used in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bicyclo[2.2.1]hept-2-ylethanone can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent oxidation of the resulting adduct yields the ketone .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bicyclo[2.2.1]hept-2-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-ylethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology research.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bicyclo[2.2.1]hept-2-ylethanone exerts its effects depends on its chemical structure and the functional groups present. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and other applications .

Comparison with Similar Compounds

Biological Activity

1-Bicyclo[2.2.1]hept-2-ylethanone, a bicyclic ketone, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological interactions. The molecular formula is C9H14OC_9H_{14}O, and it is classified under bicyclic ketones. Its structure allows for specific interactions with biological targets, influencing its pharmacological properties.

The mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. The bicyclic structure enables it to fit into specific binding sites, potentially modulating enzyme activity or receptor signaling pathways.

Potential Targets:

  • Enzymes : It may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.
  • Receptors : The compound could interact with neurotransmitter receptors, impacting neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Studies have shown that derivatives of bicyclic ketones can possess significant antibacterial and antifungal properties. For instance, similar compounds have been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

2. Anticholinergic Properties

  • Biperiden, a known medication derived from bicyclic structures related to this compound, is utilized in treating Parkinson's disease due to its central anticholinergic effects . This suggests potential therapeutic applications for this compound in neurological disorders.

3. Antitumor Activity

  • Preliminary studies suggest that compounds within the bicyclic ketone family may exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various ketones, this compound was included among tested compounds against Gram-positive and Gram-negative bacteria. Results indicated moderate efficacy against specific bacterial strains, suggesting further exploration into its potential as an antimicrobial agent .

Case Study 2: Neurological Applications

Research involving biperiden highlighted the significance of bicyclic ketones in treating Parkinson's disease symptoms through their anticholinergic effects . This opens avenues for investigating this compound as a precursor or lead compound for developing new treatments for neurological disorders.

Research Findings

Activity Findings
AntimicrobialDemonstrated moderate activity against selected bacterial strains; further studies needed for optimization .
AnticholinergicRelated compounds like biperiden show efficacy in treating Parkinson’s disease; potential for similar applications .
AntitumorPreliminary evidence suggests possible antitumor effects; requires more extensive research to confirm .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZIFIKZHLSCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974193
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58654-66-3
Record name 1-Bicyclo[2.2.1]hept-2-ylethanone
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Record name 1-Bicyclo(2.2.1)hept-2-ylethan-1-one
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Record name 58654-66-3
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Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
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Record name 1-bicyclo[2.2.1]hept-2-ylethan-1-one
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